Cas no 2382801-47-8 ((2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid)
![(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid structure](https://ja.kuujia.com/scimg/cas/2382801-47-8x500.png)
(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- 2382801-47-8
- EN300-6494138
-
- インチ: 1S/C24H23NO4/c26-23(27)22(15-10-9-14-11-16(14)12-15)25-24(28)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10,14,16,21-22H,9,11-13H2,(H,25,28)(H,26,27)/t14?,16?,22-/m1/s1
- InChIKey: KUJXCSPFZVHADJ-SDDNFHFQSA-N
- ほほえんだ: OC([C@@H](C1=CCC2CC2C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 389.16270821g/mol
- どういたいしつりょう: 389.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 666
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 75.6Ų
(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6494138-0.25g |
(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2382801-47-8 | 95.0% | 0.25g |
$644.0 | 2025-03-15 | |
Enamine | EN300-6494138-2.5g |
(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2382801-47-8 | 95.0% | 2.5g |
$2548.0 | 2025-03-15 | |
Enamine | EN300-6494138-5.0g |
(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2382801-47-8 | 95.0% | 5.0g |
$3770.0 | 2025-03-15 | |
Enamine | EN300-6494138-0.1g |
(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2382801-47-8 | 95.0% | 0.1g |
$451.0 | 2025-03-15 | |
Enamine | EN300-6494138-10.0g |
(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2382801-47-8 | 95.0% | 10.0g |
$5590.0 | 2025-03-15 | |
Enamine | EN300-6494138-0.5g |
(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2382801-47-8 | 95.0% | 0.5g |
$1014.0 | 2025-03-15 | |
Enamine | EN300-6494138-0.05g |
(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2382801-47-8 | 95.0% | 0.05g |
$301.0 | 2025-03-15 | |
Enamine | EN300-6494138-1.0g |
(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2382801-47-8 | 95.0% | 1.0g |
$1299.0 | 2025-03-15 |
(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
(2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acidに関する追加情報
Compound CAS No. 2382801-47-8: (2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic Acid
The compound with CAS No. 2382801-47-8, named as (2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, is a highly specialized organic molecule with significant applications in the field of organic synthesis and drug discovery. This compound is characterized by its complex structure, which includes a bicyclo[4.1.0]heptene framework and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis and other advanced chemical processes.
The bicyclo[4.1.0]heptene system is a key structural feature of this compound, contributing to its unique physical and chemical properties. This bicyclic structure provides rigidity and stability, which are essential for its role in various chemical reactions. The Fmoc group, on the other hand, is widely used as a protective group in peptide synthesis due to its excellent stability under basic conditions and ease of removal under acidic conditions.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, researchers have explored its use as a building block in the synthesis of bioactive molecules with potential applications in oncology and neurodegenerative diseases. The compound's ability to form stable amide bonds and its compatibility with various coupling reagents make it an ideal candidate for constructing complex peptide frameworks.
In terms of synthesis, the preparation of (2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves multi-step processes that require precise control over stereochemistry and reaction conditions. The use of chiral resolution techniques has been pivotal in ensuring the high enantiomeric purity of the final product, which is critical for its application in asymmetric synthesis.
Moreover, advancements in computational chemistry have enabled researchers to better understand the electronic properties and reactivity of this compound at the molecular level. These insights have facilitated the design of more efficient synthetic routes and improved the overall yield of the compound.
The compound's role as an intermediate in peptide synthesis has been further enhanced by its compatibility with solid-phase synthesis techniques. This has significantly streamlined the process of constructing peptide libraries, which are essential for high-throughput screening in drug discovery.
Recent research has also focused on exploring the biological activity of derivatives of this compound. For example, studies have demonstrated that certain analogs exhibit potent inhibitory activity against key enzymes involved in cancer progression, such as proteasomes and kinases.
In conclusion, (2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren
2382801-47-8 ((2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid) 関連製品
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